molecular formula C14H17N3OS B5732015 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5732015
M. Wt: 275.37 g/mol
InChI Key: AJNLBLQKUJUXCU-UHFFFAOYSA-N
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Description

The compound 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 4. The acetamide moiety is linked to a 4-methylphenyl group, contributing to its lipophilic character. This structure is reminiscent of bioactive thiadiazole derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9(2)13-16-17-14(19-13)15-12(18)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNLBLQKUJUXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-methylphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative. The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Phosphorus oxychloride, palladium on carbon

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Thiadiazoles: Formed through nucleophilic substitution reactions

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound has shown promising results in preliminary studies aimed at evaluating its efficacy against these pathogens.
  • Anticancer Properties
    • Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been tested for cytotoxic effects on tumor cell lines, including breast cancer and small cell lung cancer. Some derivatives demonstrated notable cytostatic activity, suggesting a pathway for developing new anticancer agents .
  • Antitubercular Activity
    • The compound's structural characteristics make it a candidate for antitubercular drug development. Research has shown that certain thiadiazole derivatives exhibit significant inhibition of Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at low concentrations .
  • Antidiabetic Activity
    • Thiadiazoles have also been investigated for their potential in managing diabetes. Some derivatives have shown promising results in lowering blood glucose levels in animal models, indicating their potential as therapeutic agents for diabetes management .
  • Anticonvulsant Activity
    • The anticonvulsant properties of thiadiazole derivatives have been explored using various animal models. Some compounds have demonstrated efficacy in reducing seizure activity, suggesting their potential use in treating epilepsy .

Agricultural Applications

Thiadiazole derivatives are being studied for their role as crop protection agents. They exhibit fungicidal and herbicidal activities that can be beneficial in agricultural settings:

  • Fungicidal Activity : Compounds similar to 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide have shown effectiveness against fungal pathogens affecting crops, making them valuable in developing new fungicides .
  • Herbicidal Activity : Certain thiadiazole derivatives have been evaluated for their ability to inhibit weed growth without harming crops, presenting a dual benefit in agricultural management .

Material Science Applications

Thiadiazoles are also being explored for their potential use in material science:

  • Polymer Chemistry : The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
  • Nanotechnology : Research is ongoing into the use of thiadiazole derivatives as building blocks for nanomaterials due to their unique electronic properties .

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialVisagaperumal D et al., 2018Significant activity against E. coli and S. aureus observed.
AnticancerKemal Sancak et al., 2020Notable cytostatic activity on breast cancer cell lines identified.
AntitubercularShashikant R Pattan et al., 2019Over 90% inhibition of M. tuberculosis at low concentrations reported.
AntidiabeticA.S. Mundey et al., 2020Effective reduction of blood glucose levels in diabetic models noted.
AgriculturalH.S. Joshi et al., 2019Effective fungicidal properties against crop pathogens demonstrated.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility
  • The isopropyl group on the thiadiazole ring enhances lipophilicity compared to simpler analogs like 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide (ID: Y030-9048), which lacks the isopropyl substituent .
  • Compounds with polar substituents, such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (melting point: 135–136°C), exhibit lower lipophilicity due to the methoxy group .
Melting Points
Anticancer Potential
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) showed potent activity against MCF-7 (IC50: 0.084 ± 0.020 mmol L<sup>−1</sup>) and A549 (IC50: 0.034 ± 0.008 mmol L<sup>−1</sup>) cancer cells . The target compound’s isopropyl group may modulate similar cytotoxicity via enhanced membrane permeability.
Antimicrobial Activity
  • N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) (yield: 67%) demonstrated activity against bacterial strains, suggesting that thiadiazole-thione hybrids are promising scaffolds .

Structural and Spectral Comparisons

NMR Data
  • The thiadiazole ring protons in the target compound are expected to resonate near δ 8.5–9.0 ppm, consistent with N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) (δ 8.72 ppm for thiadiazole H) .
  • The 4-methylphenyl group’s aromatic protons would appear as a singlet near δ 7.2–7.4 ppm, similar to 2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) (δ 7.34 ppm) .
HRMS Validation
  • HRMS data for analogs like 5d ([M+H]<sup>+</sup> calcd: 511.0924; found: 511.0921) confirm the accuracy of structural assignments .

Pharmacological Targets

  • Acetazolamide , a carbonic anhydrase inhibitor with a thiadiazole-acetamide backbone, highlights the therapeutic relevance of this scaffold . The target compound’s 4-methylphenyl group may improve target selectivity compared to acetazolamide’s sulfonamide moiety.

Biological Activity

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring linked to an acetamide group and a 4-methylphenyl moiety. This unique arrangement is believed to contribute to its biological properties.

Biological Activity Overview

Thiadiazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Potential in reducing inflammation markers.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .
  • Cell Cycle Arrest : The compound has shown the ability to halt the cell cycle at various phases (G1/S and G2/M), which is crucial for its anticancer efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Investigated new 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents; compounds exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells.
Evaluated various thiadiazole derivatives against HepG2 and A549 cancer cell lines; some derivatives showed significant cytotoxicity compared to cisplatin.
Discussed structure–activity relationships (SAR) indicating that modifications in the thiadiazole ring enhance anticancer activity; presence of electron-donating groups was beneficial.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

CompoundBiological ActivityIC50 (µg/mL)
Compound AAnticancer (MCF-7)0.28
Compound BAnticancer (HepG2)9.6
This compoundAnticancer potential TBDTBD

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